Menoctone

Vue d'ensemble

Description

Elle a été initialement développée comme agent antimalarique dans les années 1940 et 1960 dans le cadre d'un effort collaboratif entre l'industrie et le monde universitaire pour trouver un remplaçant à la quinine . La Menoctone a montré son efficacité contre les stades hépatique et érythrocytaire des parasites du paludisme .

Méthodes De Préparation

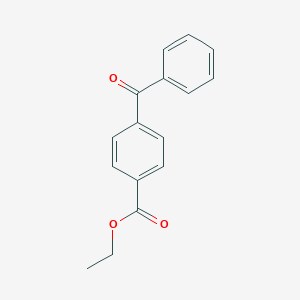

La synthèse de la Menoctone implique la réaction de la 2-hydroxy-1,4-naphtoquinone avec le bromure de 8-cyclohexyloctyle en conditions basiques. La réaction utilise généralement une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide. Le produit est ensuite purifié par recristallisation . Les méthodes de production industrielle ont été optimisées pour améliorer le rendement et réduire les coûts, notamment le développement d'une méthode de synthèse convergente qui nécessite moins d'étapes et utilise des réactifs moins chers .

Analyse Des Réactions Chimiques

La Menoctone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés de la quinone.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés de l'hydroquinone.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie quinone.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent différents dérivés de la quinone et de l'hydroquinone .

4. Applications de la recherche scientifique

La this compound a été largement étudiée pour ses propriétés antimalariques. Elle a montré une activité puissante contre les parasites du paludisme au stade hépatique et les stades érythrocytaires correspondants . De plus, la this compound a été étudiée pour son efficacité contre d'autres infections protozoaires, telles que Theileria parva, qui cause la fièvre de la côte Est chez le bétail . Sa capacité à inhiber la respiration mitochondriale chez les parasites en fait un outil précieux dans la recherche parasitologique .

5. Mécanisme d'action

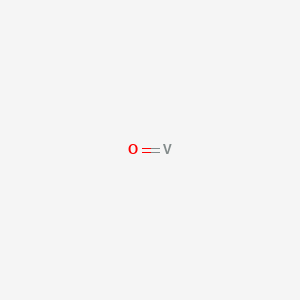

La this compound exerce ses effets antimalariques en ciblant la chaîne de respiration mitochondriale des parasites Plasmodium. Elle inhibe spécifiquement le transport des électrons au niveau du locus de l'ubiquinone (coenzyme Q), perturbant ainsi le métabolisme énergétique du parasite . Ce mécanisme est similaire à celui de l'atovaquone, un autre médicament antimalarique .

Applications De Recherche Scientifique

Menoctone has been extensively studied for its antimalarial properties. It has shown potent activity against liver-stage malaria parasites and corresponding erythrocytic stages . Additionally, this compound has been investigated for its efficacy against other protozoal infections, such as Theileria parva, which causes East Coast fever in cattle . Its ability to inhibit mitochondrial respiration in parasites makes it a valuable tool in parasitology research .

Mécanisme D'action

Menoctone exerts its antimalarial effects by targeting the mitochondrial respiration chain of Plasmodium parasites. It specifically inhibits the electron transport at the ubiquinone (coenzyme Q) locus, disrupting the parasite’s energy metabolism . This mechanism is similar to that of atovaquone, another antimalarial drug .

Comparaison Avec Des Composés Similaires

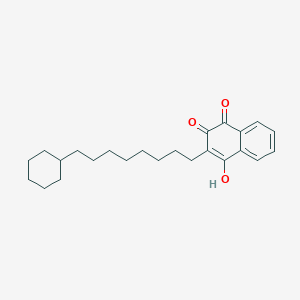

La Menoctone est structurellement similaire à d'autres hydroxynaphtoquinones, telles que la lapinone et l'atovaquone. Bien que tous ces composés partagent un mécanisme d'action commun, la this compound est unique en raison de sa chaîne latérale alkyle spécifique, qui influence ses propriétés pharmacocinétiques et son efficacité . Des composés similaires incluent :

Lapinone : Une autre hydroxynaphtoquinone ayant une activité antimalarique.

Atovaquone : Un médicament antimalarique largement utilisé qui cible également la respiration mitochondriale.

La structure distincte et le profil d'activité spécifique de la this compound en font un composé précieux pour des recherches complémentaires et des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMFNXJCDGGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932651 | |

| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14561-42-3 | |

| Record name | Menoctone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENOCTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENOCTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)